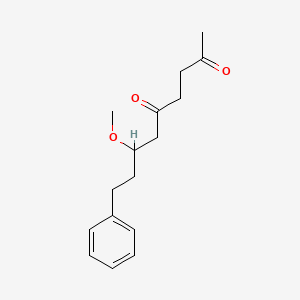![molecular formula C25H32Br2N4O B12596497 Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-15-8](/img/structure/B12596497.png)
Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a chemical compound with the molecular formula C25H32Br2N4O. It is a derivative of urea, where the hydrogen atoms are replaced by 3-bromophenyl and 1-piperidinylmethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 3-bromophenylamine with 1-piperidinylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-bromophenyl)urea
- Urea, N’-(3-bromophenyl)-N,N-bis(phenylmethyl)-
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of both 3-bromophenyl and 1-piperidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .
Propiedades
Número CAS |
649740-15-8 |
|---|---|
Fórmula molecular |
C25H32Br2N4O |
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]urea |
InChI |
InChI=1S/C25H32Br2N4O/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32) |
Clave InChI |
YEASAANEPMGGFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)


